molecular formula C18H32N8O4 B144970 H-Gly-Pro-Arg-Pro-NH2 CAS No. 126047-75-4

H-Gly-Pro-Arg-Pro-NH2

Cat. No.: B144970
CAS No.: 126047-75-4
M. Wt: 424.5 g/mol
InChI Key: SCCTZYGEMPQRCV-AVGNSLFASA-N
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Description

H-Gly-Pro-Arg-Pro-NH2 is a tetrapeptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to inhibit fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .

Biochemical Analysis

Biochemical Properties

H-Gly-Pro-Arg-Pro-NH2 interacts with fibrinogen and fragment D, preventing their degradation . This interaction inhibits the early stages of fibrin polymerization .

Cellular Effects

The effects of this compound on cells are primarily related to its role in fibrin polymerization. By preventing the degradation of fibrinogen and fragment D, it influences cell function by affecting the clotting process .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with fibrinogen and fragment D. This binding prevents the degradation of these biomolecules, thereby inhibiting fibrin polymerization .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in fibrin polymerization. The peptide remains stable and continues to prevent the degradation of fibrinogen and fragment D, thereby consistently inhibiting fibrin polymerization .

Metabolic Pathways

This compound is involved in the metabolic pathway of fibrin polymerization. It interacts with fibrinogen and fragment D, preventing their degradation and thereby affecting the metabolic flux of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Arg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Arg-Pro-NH2 primarily undergoes peptide bond formation and hydrolysis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Major Products

The primary product of interest is the tetrapeptide this compound itself. Hydrolysis of this peptide can yield its constituent amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Pro-Arg-Pro-NH2 is unique due to its specific inhibition of fibrin polymerization, which is not as pronounced in its analogs. The presence of the amide group at the C-terminus enhances its stability and binding affinity compared to other similar peptides .

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCTZYGEMPQRCV-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434398
Record name Gly-Pro-Arg-Pro amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126047-75-4
Record name Gly-Pro-Arg-Pro amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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